molecular formula C21H25N3O3 B12176422 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12176422
M. Wt: 367.4 g/mol
InChI Key: MBRGQUJTORMDDW-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carbazole moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the propanamide linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents and solvents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of other chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:

    Inhibition of enzyme activity: .

    Modulation of receptor signaling: .

    Alteration of ion channel function: .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-1H-indol-1-yl)propanamide: Similar structure with an indole moiety instead of a carbazole.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-quinolin-1-yl)propanamide: Similar structure with a quinoline moiety.

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C21H25N3O3/c1-12-15(13(2)27-24-12)8-10-20(25)22-19-6-4-5-16-17-11-14(26-3)7-9-18(17)23-21(16)19/h7,9,11,19,23H,4-6,8,10H2,1-3H3,(H,22,25)

InChI Key

MBRGQUJTORMDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC

Origin of Product

United States

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